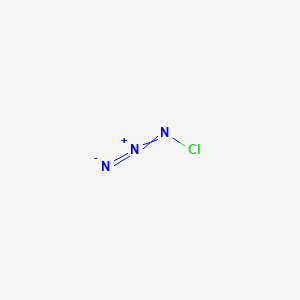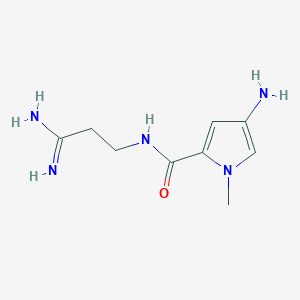
Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl-
Übersicht
Beschreibung
Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- is a small molecule that has been extensively studied for its biological activities. This compound belongs to the class of amidines and has been shown to possess potent anti-inflammatory, anti-tumor, and anti-viral activities.
Wirkmechanismus
The mechanism of action of Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- is not fully understood. However, it has been suggested that it may exert its biological activities by modulating the activity of certain enzymes, such as DPP-4 and HDAC. In addition, it has been shown to inhibit the production of certain cytokines, such as TNF-α and IL-6, which are involved in inflammation.
Biochemische Und Physiologische Effekte
Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- has been shown to possess potent anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been shown to inhibit the activity of certain enzymes, such as DPP-4 and HDAC. These enzymes are involved in various biological processes, and their inhibition has been shown to have therapeutic potential in the treatment of various diseases, such as cancer, diabetes, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- is its potent biological activities. This makes it an attractive molecule for the development of new drugs for the treatment of various diseases. However, one of the limitations of this molecule is its low solubility in water, which can make it difficult to work with in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl-. One direction is the development of new drugs based on this molecule for the treatment of various diseases, such as cancer, diabetes, and inflammation. Another direction is the study of the mechanism of action of this molecule, which could provide insights into its biological activities. In addition, the study of the structure-activity relationship of this molecule could lead to the development of more potent analogs with improved solubility and pharmacokinetic properties.
Synthesemethoden
Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-acetylpyrrole with ethylenediamine in the presence of sodium hydroxide. The resulting product is then treated with methylamine to yield Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl-. Other methods include the reaction of pyrrole-2-carboxylic acid with ethylenediamine and the reaction of 2-acetylpyrrole with methylamine in the presence of sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- has been extensively studied for its biological activities. It has been shown to possess potent anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and histone deacetylase (HDAC). These enzymes are involved in various biological processes, and their inhibition has been shown to have therapeutic potential in the treatment of various diseases, such as cancer, diabetes, and inflammation.
Eigenschaften
IUPAC Name |
4-amino-N-(3-amino-3-iminopropyl)-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-14-5-6(10)4-7(14)9(15)13-3-2-8(11)12/h4-5H,2-3,10H2,1H3,(H3,11,12)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXZLHOWJPCNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337226 | |
| Record name | 3-(1-methyl-4-amino-2-pyrrolecarboxamido)propionamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- | |
CAS RN |
14559-42-3 | |
| Record name | 3-(1-methyl-4-amino-2-pyrrolecarboxamido)propionamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









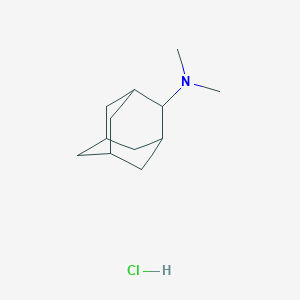
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)

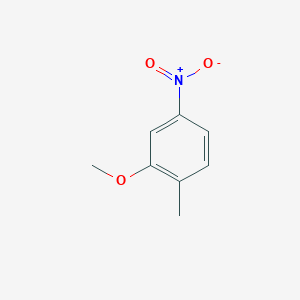
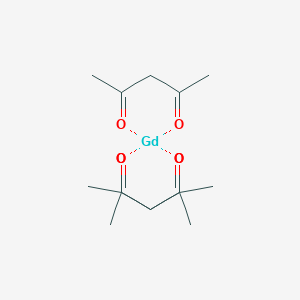
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
